3-Iodo-6-methoxy-1H-indole-2-carboxylic acid
Overview
Description
3-Iodo-6-methoxy-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C10H8INO3.
Mechanism of Action
Target of Action
Indole derivatives, such as 3-Iodo-6-methoxy-1H-indole-2-carboxylic acid, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body . .
Mode of Action
The mode of action of indole derivatives involves their interaction with cellular targets, leading to changes in cell function . For instance, some indole-2-carboxylic acid derivatives have been shown to inhibit the strand transfer of HIV-1 integrase . .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways, depending on their specific targets and mode of action . .
Result of Action
The result of a compound’s action is typically observed at the molecular and cellular levels. For instance, some indole derivatives have shown anti-inflammatory and analgesic activities . .
Preparation Methods
The synthesis of 3-Iodo-6-methoxy-1H-indole-2-carboxylic acid typically involves the Fischer indole synthesis. This method uses optically active cyclohexanone and phenylhydrazine hydrochloride under reflux in methanesulfonic acid and methanol to produce the desired indole derivative . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Chemical Reactions Analysis
3-Iodo-6-methoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the iodine atom is replaced by other nucleophiles.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions using boron reagents.
Scientific Research Applications
3-Iodo-6-methoxy-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anti-HIV-1 activities.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
3-Iodo-6-methoxy-1H-indole-2-carboxylic acid can be compared with other similar indole derivatives, such as:
5-Methoxy-3-(3-phenylacryloyl)-1H-indole-2-carboxylic acid: Known for its anti-inflammatory activity.
9-(1H-indol-3-yl)-7-methoxy-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one: Exhibits significant biological activity.
Azepinoindole: Another indole derivative synthesized through Fischer indole synthesis.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
3-iodo-6-methoxy-1H-indole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO3/c1-15-5-2-3-6-7(4-5)12-9(8(6)11)10(13)14/h2-4,12H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UISUJTUUQZJGOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(N2)C(=O)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.